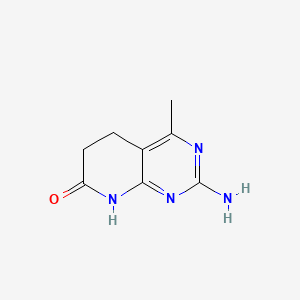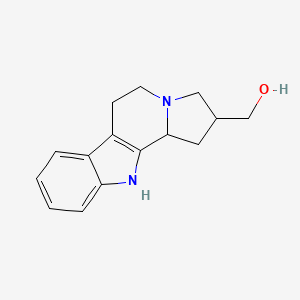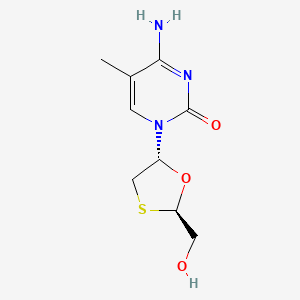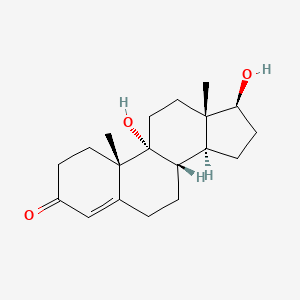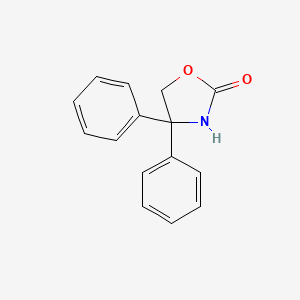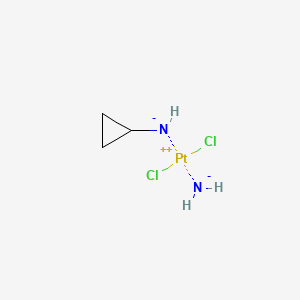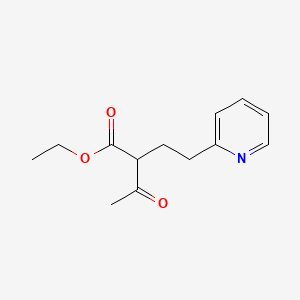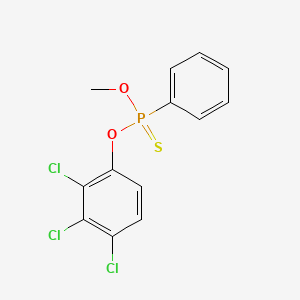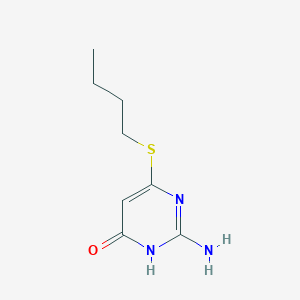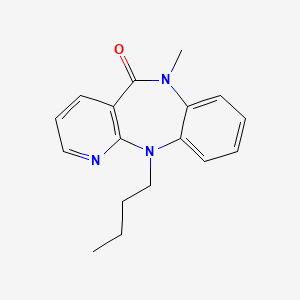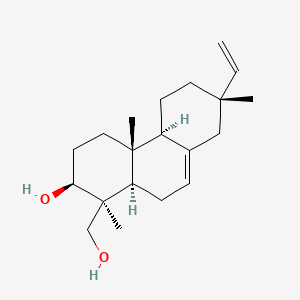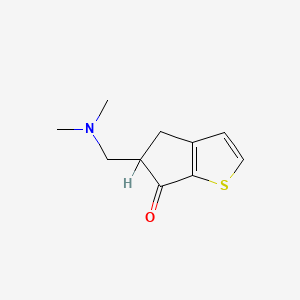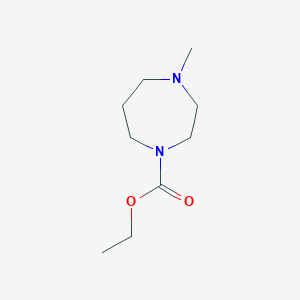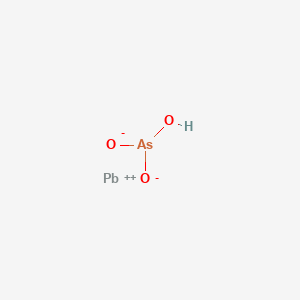
hydrogen arsorite;lead(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen arsorite;lead(2+) can be synthesized through a reaction between lead(II) nitrate and arsenous acid. The reaction typically proceeds as follows:
Pb(NO3)2+H3AsO3→AsHO3Pb+2HNO3
This reaction is carried out in an aqueous medium, and the product precipitates out as a solid. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of hydrogen arsorite;lead(2+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of industrial reactors to control the reaction conditions. The product is then purified through filtration and washing to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hydrogen arsorite;lead(2+) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form lead(II) arsenate.
Reduction: Under certain conditions, it can be reduced to elemental arsenic and lead.
Substitution: It can participate in substitution reactions where the arsenite group is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lead(II) arsenate (PbHAsO₄)
Reduction: Elemental arsenic (As) and lead (Pb)
Substitution: Depending on the substituent, various lead and arsenic compounds can be formed.
Scientific Research Applications
Hydrogen arsorite;lead(2+) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other lead and arsenic compounds.
Medicine: Investigated for its potential therapeutic properties and toxicological effects.
Industry: Used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which hydrogen arsorite;lead(2+) exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The arsenite group can bind to thiol groups in proteins, disrupting their function. Lead ions can interfere with various biochemical pathways, leading to toxic effects.
Comparison with Similar Compounds
Hydrogen arsorite;lead(2+) can be compared with other similar compounds such as:
Lead(II) arsenate (PbHAsO₄): Similar in composition but differs in oxidation state and reactivity.
Lead(II) acetate (Pb(C₂H₃O₂)₂): Another lead compound with different chemical properties and applications.
Arsenic trioxide (As₂O₃): A related arsenic compound with distinct uses and toxicity profiles.
Hydrogen arsorite;lead(2+) is unique due to its specific combination of lead and arsenite, which imparts distinct chemical and physical properties.
Properties
CAS No. |
109882-46-4 |
|---|---|
Molecular Formula |
AsHO3Pb |
Molecular Weight |
331 g/mol |
IUPAC Name |
hydrogen arsorite;lead(2+) |
InChI |
InChI=1S/AsHO3.Pb/c2-1(3)4;/h2H;/q-2;+2 |
InChI Key |
FBSZSUZMUMJOGC-UHFFFAOYSA-N |
Canonical SMILES |
O[As]([O-])[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


